8-Hydroxy-2(1H)-quinolinone
8-Hydroxy-2(1H)-quinolinone
Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one.
Brand Name:
Vulcanchem
CAS No.:
15450-76-7
VCID:
VC0032275
InChI:
InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
SMILES:
C1=CC2=C(C(=C1)O)NC(=O)C=C2
Molecular Formula:
C9H7NO2
Molecular Weight:
161.16 g/mol
8-Hydroxy-2(1H)-quinolinone
CAS No.: 15450-76-7
Reference Standards
VCID: VC0032275
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
CAS No. | 15450-76-7 |
---|---|
Product Name | 8-Hydroxy-2(1H)-quinolinone |
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 8-hydroxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) |
Standard InChIKey | ZXZKYYHTWHJHFT-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)O |
SMILES | C1=CC2=C(C(=C1)O)NC(=O)C=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)O)NC(=O)C=C2 |
Description | Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one. |
Synonyms | 2,8-Dihydroxyquinoline; 8-Hydroxy-1H-quinolin-2-one; 8-Hydroxy-2-oxo-1,2-dihydroquinoline; 8-Hydroxycarbostyril; NSC 108383 |
PubChem Compound | 97250 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume